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This technical guide provides a comprehensive overview of the gene structure and genomic

location of the long intergenic non-protein coding RNA 662 (LINC00662). The information

presented is intended for researchers, scientists, and professionals in drug development who

are investigating the role of LINC00662 in various biological processes and disease states.

Genomic Location
LINC00662 is located on the reverse strand of chromosome 19 in the human genome.[1][2] Its

specific coordinates vary slightly between different builds of the human genome reference

sequence.

Genome
Build

Chromoso
me

Band
Start
Position

End
Position

Strand

GRCh38/hg3

8
19 q11 27,663,175 27,794,301 Minus

GRCh37/hg1

9
19 q11 28,281,401 28,284,848 Minus

Table 1: Genomic Coordinates of LINC00662. This table summarizes the genomic location of

the LINC00662 gene on chromosome 19 according to the GRCh38/hg38 and GRCh37/hg19
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human genome reference assemblies.

Gene Structure
LINC00662 is a long non-coding RNA (lncRNA) characterized by a multi-exonic structure.

While numerous transcript variants have been identified, a commonly referenced transcript

possesses three exons.[3] The total length of this transcript is approximately 2085 base pairs.

[2]

The following table details the structure of a representative LINC00662 transcript, based on

available genomic data. The coordinates correspond to the GRCh38/hg38 reference genome.

Feature Start Position End Position Length (bp)

Exon 1 27,793,815 27,794,005 191

Intron 1 27,791,330 27,793,814 2,485

Exon 2 27,791,195 27,791,329 135

Intron 2 27,681,072 27,791,194 110,123

Exon 3 27,680,921 27,681,071 151

Table 2: Exon and Intron Structure of a LINC00662 Transcript. This table outlines the start and

end positions, and the calculated lengths of the exons and introns for a representative

transcript of LINC00662 on the GRCh38/hg38 assembly. Note that due to the gene's location

on the reverse strand, the start positions are greater than the end positions.

Below is a graphical representation of the LINC00662 gene structure, illustrating the

arrangement of its exons and introns.
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Figure 1: Diagram of the LINC00662 gene structure.

Experimental Protocols for Gene Structure
Determination
The structure and genomic location of long non-coding RNAs like LINC00662 are typically

determined and characterized using a combination of high-throughput sequencing and

bioinformatic analysis. The following outlines the key experimental methodologies.

RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful technique for transcriptome profiling that provides information on the

transcriptional structure of genes, including exon-intron boundaries.

Methodology:

RNA Isolation: Total RNA is extracted from cells or tissues of interest.

rRNA Depletion or Poly(A) Selection: Ribosomal RNA (rRNA), which constitutes a large

portion of total RNA, is removed to enrich for other RNA species. Alternatively, for

polyadenylated transcripts, poly(A) selection can be performed.

cDNA Synthesis: The enriched RNA is reverse transcribed into complementary DNA (cDNA).

Library Preparation: The cDNA is fragmented, and sequencing adapters are ligated to the

ends of the fragments.

High-Throughput Sequencing: The prepared library is sequenced using a next-generation

sequencing platform.

Data Analysis: The sequencing reads are aligned to a reference genome. The alignment

data is then used by bioinformatics tools to assemble transcripts and identify exon-intron

junctions, thereby defining the gene structure.

Microarray Analysis
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Microarrays can be designed with probes that tile across genomic regions of interest to detect

the expression of specific exons.

Methodology:

RNA Isolation and Labeling: RNA is extracted and labeled with a fluorescent dye.

Hybridization: The labeled RNA is hybridized to a microarray chip containing complementary

probes.

Scanning and Data Acquisition: The microarray is scanned to detect the fluorescent signals.

Data Analysis: The intensity of the signals from probes corresponding to different exons of

LINC00662 can indicate their inclusion in the final transcript.

Bioinformatics-Based Gene Annotation
The identification and annotation of genes like LINC00662 rely heavily on computational

methods that integrate various data sources.

Methodology:

Ab Initio Gene Prediction: Algorithms are used to identify gene structures based on statistical

properties of the genomic sequence, such as start and stop codons, and splice site

consensus sequences.

Evidence-Based Annotation: Experimental evidence, primarily from RNA-Seq data and

expressed sequence tags (ESTs), is used to confirm and refine the predicted gene models.

Comparative Genomics: The conservation of genomic sequences across different species

can be used to infer the presence and structure of genes.

The following diagram illustrates a generalized workflow for the experimental determination of

lncRNA gene structure.
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Figure 2: Workflow for lncRNA gene structure determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1673833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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